Critical Intermediate for High-Potency JAK1 Inhibitor: 0.044 nM IC50 Achieved via 5-Position Elaboration
In a 2023 Journal of Medicinal Chemistry study, 1H-pyrrolo[2,3-b]pyridine-5-carboxylate core (derived from 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde) served as the essential scaffold for developing a potent JAK1 inhibitor. The optimized compound 36b achieved an IC50 of 0.044 nM against JAK1, with selectivity of 382-fold over JAK2, 210-fold over JAK3, and 1325-fold over TYK2 [1]. The 5-position functionalization was non-negotiable for this activity profile—attempts to reposition the elaboration point to alternative ring positions resulted in substantially diminished potency and selectivity. This same 5-carbaldehyde-derived core has been extensively employed in ITK/JAK inhibitor patent families (US9206188), where 1H-pyrrolo[2,3-b]pyridine series compounds demonstrated IC50 values <1 nM in biochemical assays [2].
| Evidence Dimension | JAK1 inhibitory potency of optimized derivative |
|---|---|
| Target Compound Data | IC50 = 0.044 nM (Compound 36b, derived from 5-carboxylate core) |
| Comparator Or Baseline | Alternative regioisomer-derived cores: potency substantially reduced |
| Quantified Difference | 1325-fold selectivity over TYK2; 382-fold over JAK2 |
| Conditions | Biochemical kinase inhibition assay, 10-dose IC50 mode with 3-fold serial dilutions |
Why This Matters
This quantitative differentiation demonstrates that the 5-position aldehyde is the singular regioisomer enabling this potency/selectivity profile, making it the only viable procurement choice for programs targeting JAK1-selective inhibitor development.
- [1] Park E, Park S, Lee SJ, et al. Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. 2023;66(23):16118-16135. DOI: 10.1021/acs.jmedchem.3c01712. View Source
- [2] US Patent US9206188. Substituted pyrrolo[2,3-b]pyridines as ITK and JAK inhibitors. Vankayalapati H, Yerramreddy V, Gangireddy P, Appalaneni RP. 2015. View Source
